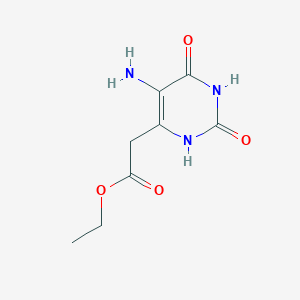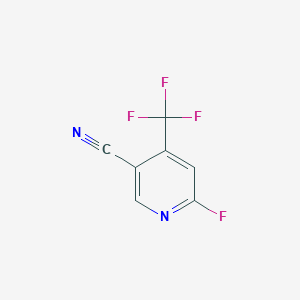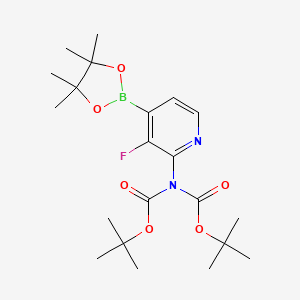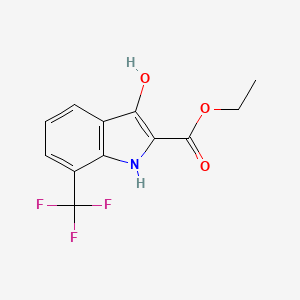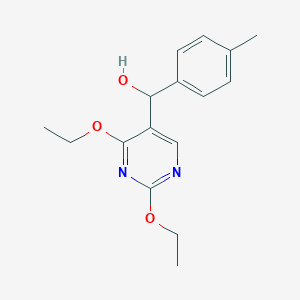![molecular formula C10H10N2O B13112106 1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a methyl group at the 4-position and an ethanone group at the 3-position
Méthodes De Préparation
The synthesis of 1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one typically involves several steps. One common synthetic route includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often involve the use of base-mediated conversion and substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one primarily involves its interaction with FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition results in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one can be compared with other pyrrolopyridine derivatives, such as:
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at the 5-position, which may affect its chemical reactivity and biological activity.
4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one: The presence of a bromine atom at the 4-position and a carbonyl group at the 2-position distinguishes it from this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-11-10-9(6)8(5-12-10)7(2)13/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
MOJNQQDSUDFBRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CNC2=NC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


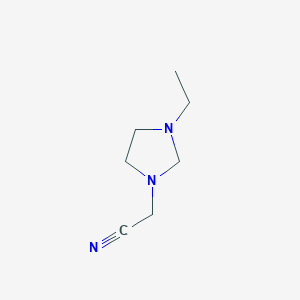
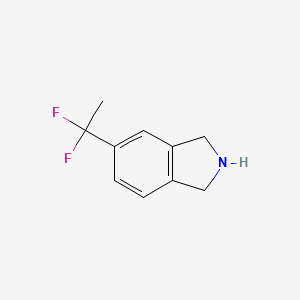
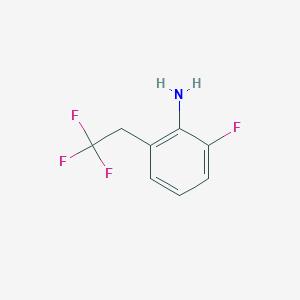
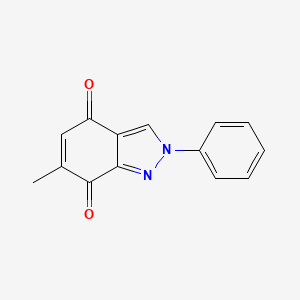
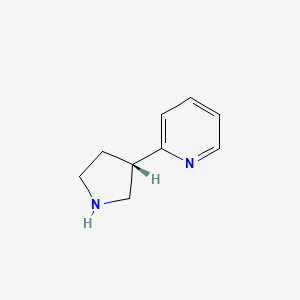
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
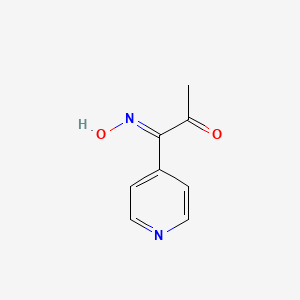
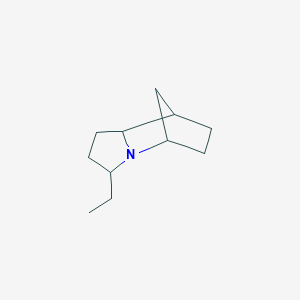
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
